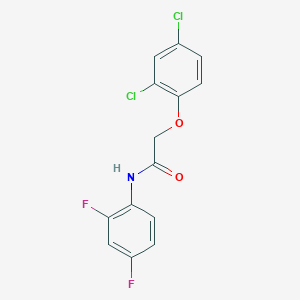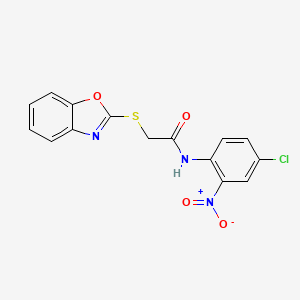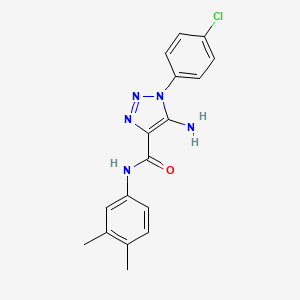![molecular formula C14H17ClFNO3 B5130837 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5130837.png)
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine, also known as CFM-2, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of morpholine derivatives and has shown potential as a therapeutic agent in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is not fully understood. However, it has been proposed that 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects in animal models. For example, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to reduce the production of proinflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the production of inflammatory mediators. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity and yield. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has some limitations for lab experiments. It has low solubility in aqueous solutions, which can make it difficult to administer to animals or cells. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promising results in various preclinical studies, and there are several future directions for its research. One direction is to investigate the safety and efficacy of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Clinical trials can be conducted to evaluate the pharmacokinetics, pharmacodynamics, and toxicity of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine in humans. Another direction is to explore the potential of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine as a treatment for various diseases. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be tested in animal models of different diseases to evaluate its therapeutic potential. Finally, further studies can be conducted to elucidate the mechanism of action of 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. This can help to identify new targets for drug development and improve our understanding of the biological processes involved in disease.
Métodos De Síntesis
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine can be synthesized through a multistep process using commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluorophenol with acetic anhydride to form 2-acetoxy-4-chloro-5-fluorophenol. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base to yield 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine. The purity and yield of the final product can be improved by using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipruritic properties in various animal models. 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has also been investigated for its potential as a treatment for neuropathic pain, osteoarthritis, and inflammatory bowel disease. Additionally, 4-[(2-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine has shown promise as an inhibitor of the protein-protein interaction between two key enzymes involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3/c1-9-6-17(7-10(2)20-9)14(18)8-19-13-4-3-11(16)5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOSIZFDNXLFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)

![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![5-(diethylamino)-2-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5130790.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)

![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)


![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)
![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5130853.png)